

# A Head-to-Head Comparison of EZH2 Inhibitors: PF-06726304 vs. Tazemetostat

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## Compound of Interest

Compound Name: PF-06726304

Cat. No.: B15584835

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular potency of two prominent EZH2 inhibitors, **PF-06726304** and tazemetostat. The information presented is collated from publicly available preclinical data to assist researchers in making informed decisions for their discovery and development programs.

## Executive Summary

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is a validated therapeutic target in oncology. Both **PF-06726304** and tazemetostat are potent, selective, and orally bioavailable small molecule inhibitors of EZH2. They function by competitively inhibiting the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with gene silencing, and its inhibition can reactivate tumor suppressor genes, thereby inhibiting cancer cell proliferation. While both compounds target the same enzyme, their relative potency can vary depending on the cellular context and the specific EZH2 mutation status. This guide summarizes the available data on their cellular activity and provides detailed experimental protocols for key assays.

## Data Presentation: Cellular Potency Comparison

The following tables summarize the available quantitative data on the cellular potency of **PF-06726304** and tazemetostat in various cancer cell lines. It is important to note that the data has

been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical and Cellular Potency of **PF-06726304**

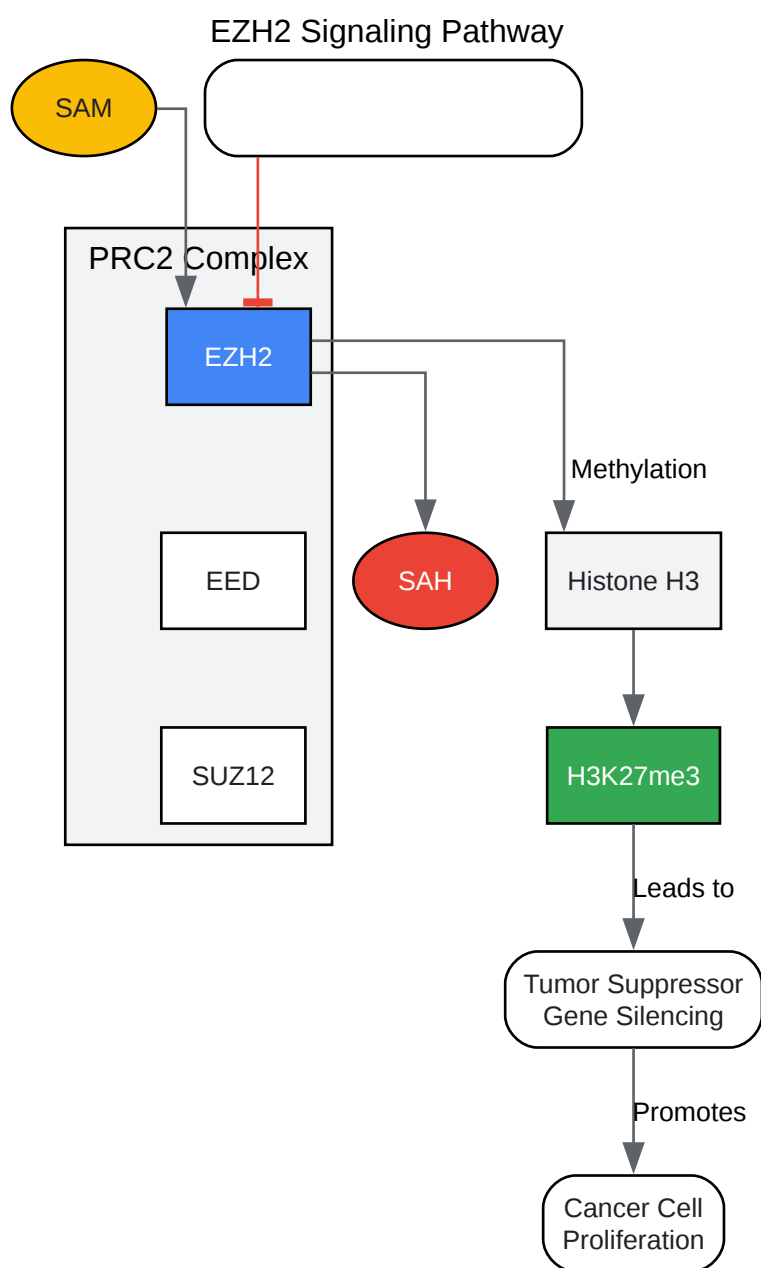
Parameter	Target/Cell Line	Potency	Reference
Ki (inhibition constant)	Wild-type EZH2	0.7 nM	<a href="#">[1]</a>
Y641N mutant EZH2	3.0 nM	<a href="#">[1]</a>	
IC50 (H3K27me3 inhibition)	Karpas-422 (EZH2 WT)	15 nM	<a href="#">[1]</a>
IC50 (Cell Proliferation)	Karpas-422 (EZH2 WT)	25 nM	

Table 2: Biochemical and Cellular Potency of Tazemetostat

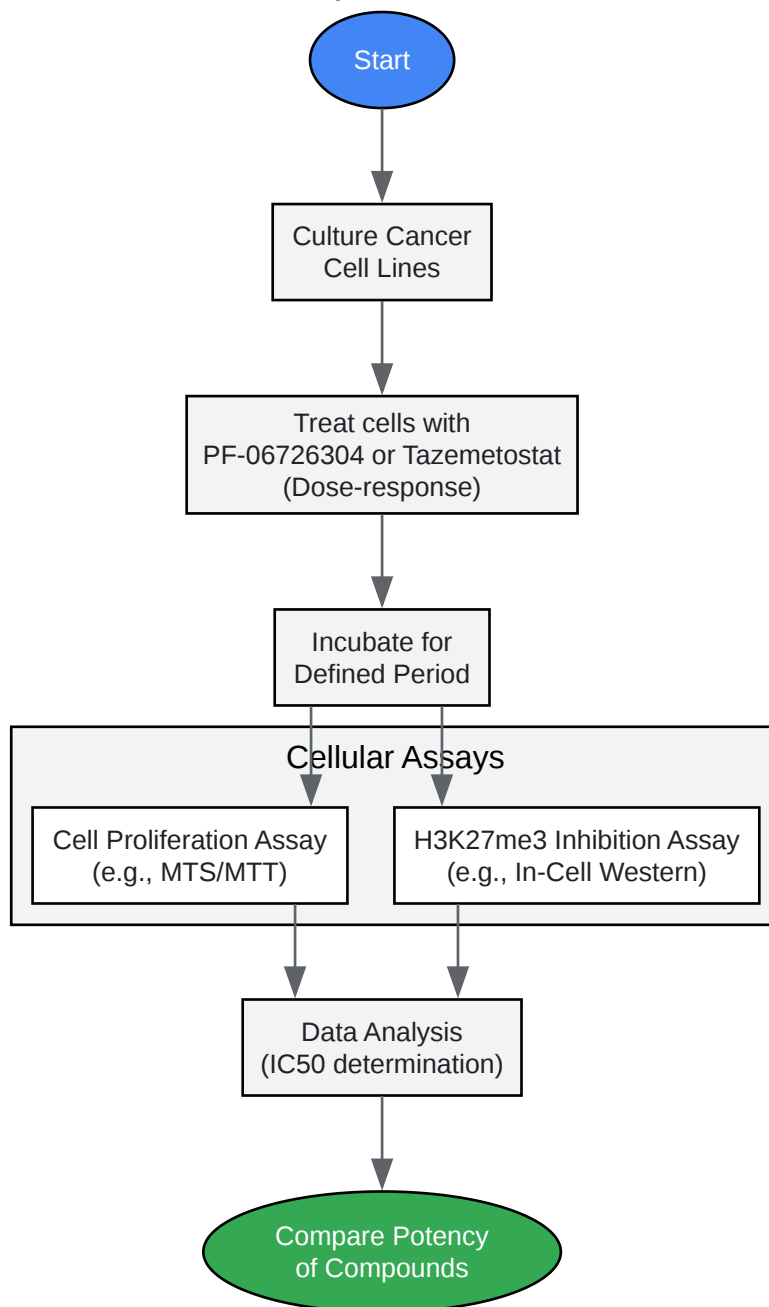
Parameter	Target/Cell Line	Potency	Reference
Ki (inhibition constant)	EZH2 (Wild-type and mutant)	2.5 ± 0.5 nM	<a href="#">[2]</a>
IC50 (Biochemical)	Wild-type EZH2	11 nM	
Mutant EZH2	2-38 nM	<a href="#">[3]</a>	<a href="#">[2]</a>
IC50 (H3K27me3 inhibition)	Lymphoma cell lines	9 nM (average)	
DLBCL cell lines	2-90 nM	<a href="#">[4]</a>	<a href="#">[4]</a>
IC50 (Cell Proliferation)	EZH2 mutant DLBCL cell lines	<0.001 - 7.6 μM	
EZH2 wild-type DLBCL cell lines	<0.001 - 7.6 μM	<a href="#">[4]</a>	

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EZH2 signaling pathway and a general workflow for assessing the cellular potency of EZH2 inhibitors.



## Cellular Potency Assessment Workflow



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